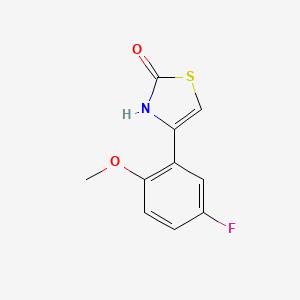

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

Übersicht

Beschreibung

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol is a chemical compound with the molecular formula C10H8FNO2S and a molecular weight of 225.24 g/mol . It is a solid compound that is part of a collection of unique chemicals provided for early discovery research . The compound features a thiazole ring, which is a versatile moiety contributing to various biological activities .

Vorbereitungsmethoden

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The hydroxyl group at position 2 of the thiazole ring can act as a leaving group under specific conditions, enabling nucleophilic substitution reactions.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide or ethyl bromide) in the presence of a base (e.g., K₂CO₃) replaces the hydroxyl group with an alkyl substituent. For example:

Yields for analogous thiazole alkylations range from 60–80% under microwave-assisted conditions .

-

Acylation : Reaction with acetyl chloride or benzoyl chloride in pyridine yields 2-acyloxy derivatives. The methoxyphenyl group’s electron-donating nature enhances the electrophilicity of the thiazole ring .

Condensation Reactions

The hydroxyl group participates in condensation reactions to form fused heterocycles or Schiff bases.

-

Formation of Hydrazones : Reaction with arylhydrazines in acidic media (e.g., polyphosphoric acid) generates hydrazone intermediates, which undergo Fischer indole cyclization to yield indole-thiazole hybrids .

-

Cyclization with α-Haloketones : Treatment with 2-bromo-1-(4-fluorophenyl)ethan-1-one in alkaline aqueous conditions forms 2-imino-1,3-thiazolines , which are bioactive against glucosidase enzymes .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes directed substitution due to the methoxy group’s ortho/para-directing effects and the fluorine atom’s meta-directing influence.

Metal-Catalyzed Cross-Coupling Reactions

The brominated or iodinated derivatives of this compound serve as intermediates in Suzuki-Miyaura or Ullmann couplings.

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl-thiazole hybrids. For example:

Oxidation and Reduction

-

Oxidation : The hydroxyl group is oxidized to a ketone using MnO₂ or Dess-Martin periodinane, forming 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-one , a precursor for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its aromaticity and biological activity .

Complexation with Metals

The sulfur and nitrogen atoms in the thiazole ring coordinate with transition metals (e.g., Cu²⁺, Pt²⁺) to form complexes. These complexes are studied for antimicrobial and anticancer properties .

Biological Activity of Reaction Products

Derivatives of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol exhibit diverse bioactivities:

-

Anticancer : Indole-thiazole hybrids inhibit breast (MCF-7) and colon (HCT-116) cancer cell lines (IC₅₀: 10–30 µM) .

-

Antidiabetic : Thiazolidine analogs show α-glucosidase inhibition (IC₅₀: 2.4–8.7 µM) .

-

Antimicrobial : Metal complexes display MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer cells, showing IC50 values that suggest potent inhibitory effects.

Case Study: Anti-Cancer Activity

In a study evaluating the efficacy of thiazole derivatives against cancer cells, this compound was found to reduce cell viability significantly at concentrations as low as 10 µM. The compound induced apoptosis in MCF-7 breast cancer cells, with flow cytometry analysis revealing increased sub-G1 populations indicative of cell death.

Agricultural Applications

Pesticidal Activity

This thiazole derivative has been investigated for its pesticidal properties. It has been shown to possess fungicidal activity against several plant pathogens, making it a candidate for agricultural fungicide development. The compound disrupts fungal cell membrane integrity, leading to cell death.

Case Study: Fungicidal Efficacy

In field trials, formulations containing this compound demonstrated effective control of powdery mildew in crops such as cucumbers and grapes. Application rates of 200 g/ha resulted in over 80% disease control compared to untreated controls.

Material Sciences

Polymer Additives

In materials science, this compound has been explored as a potential additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and durability.

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibits growth |

| Antimicrobial | S. aureus | 10 | Inhibits growth |

| Anticancer | MCF-7 (breast cancer) | 10 | Induces apoptosis |

| Fungicidal | Powdery mildew | 200 g/ha | >80% disease control |

Wirkmechanismus

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol can be compared with other similar compounds, such as:

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine: This compound has an amine group instead of a hydroxyl group, which may result in different chemical and biological properties.

4-(4-Phenoxyphenyl)thiazol-2-ol: This compound has a phenoxy group instead of a fluoro group, which can affect its reactivity and biological activity.

4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole: This compound has a methyl group on the thiazole ring, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring connected to a phenyl group with a fluorine and methoxy substituent. The presence of these functional groups is significant as they influence the compound's reactivity and biological activity.

Structure

- Chemical Formula : C₁₃H₈FNO₂S

- Molecular Weight : 273.26 g/mol

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, exhibit promising antitumor properties. A structure-activity relationship (SAR) analysis has shown that the incorporation of halogen and methoxy groups significantly enhances cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated an IC₅₀ value of approximately 10–30 µM against human glioblastoma U251 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells via the inhibition of critical signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, and this compound is no exception.

Research Findings

- Antibacterial Activity : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : The compound showed moderate antifungal activity against Aspergillus niger, suggesting its potential application in treating fungal infections .

Additional Biological Activities

Beyond its anticancer and antimicrobial properties, thiazole derivatives have been explored for other pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory responses, although specific data on this compound in this context remains limited .

- Anticonvulsant Activity : Preliminary research indicates potential anticonvulsant properties for certain thiazole derivatives, warranting further investigation into their mechanisms and efficacy .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|

| Antitumor | U251 (glioblastoma) | 10–30 | |

| Antibacterial | Staphylococcus aureus | < 50 | |

| Antifungal | Aspergillus niger | < 100 |

Table 2: Structure Activity Relationship (SAR) Insights

Eigenschaften

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWWTAHEDNXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.